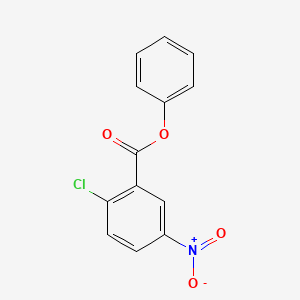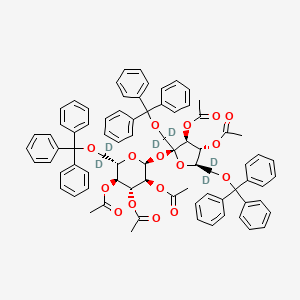
4-Hydroxy-2,6-dipropylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2,6-dipropylbenzaldehyde is an organic compound with the molecular formula C13H18O2 It is a derivative of benzaldehyde, featuring hydroxyl and propyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,6-dipropylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the benzene ring.
Alkylation: Introduction of propyl groups at the 2 and 6 positions of the benzene ring.
One common method involves the reaction of 4-hydroxybenzaldehyde with propyl halides in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2,6-dipropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-Hydroxy-2,6-dipropylbenzoic acid.
Reduction: 4-Hydroxy-2,6-dipropylbenzyl alcohol.
Substitution: 4-Alkoxy-2,6-dipropylbenzaldehyde or 4-Acyl-2,6-dipropylbenzaldehyde.
Aplicaciones Científicas De Investigación
4-Hydroxy-2,6-dipropylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2,6-dipropylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating binding to target molecules and inducing biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the propyl groups, making it less hydrophobic and potentially less bioactive.
2,6-Dipropylbenzaldehyde: Lacks the hydroxyl group, which may reduce its reactivity and biological activity.
4-Hydroxy-3,5-dipropylbenzaldehyde: Similar structure but with different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness
4-Hydroxy-2,6-dipropylbenzaldehyde is unique due to the specific positioning of the hydroxyl and propyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-hydroxy-2,6-dipropylbenzaldehyde |
InChI |
InChI=1S/C13H18O2/c1-3-5-10-7-12(15)8-11(6-4-2)13(10)9-14/h7-9,15H,3-6H2,1-2H3 |
Clave InChI |
AUZLQPCNNFJVFA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=CC(=C1C=O)CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)
![1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone](/img/structure/B13866773.png)

![(2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13866790.png)


![2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B13866807.png)







